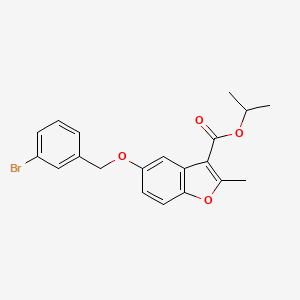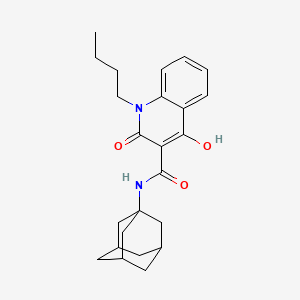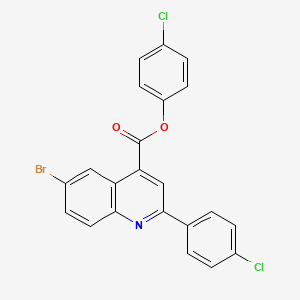
Isopropyl 5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo es un compuesto orgánico sintético que pertenece a la clase de los derivados del benzofurano. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de benzofurano, un grupo bromobencilo y un éster isopropílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzofurano: El núcleo de benzofurano se puede sintetizar mediante una reacción de ciclación de un derivado fenólico adecuado con un alquino o alqueno apropiado en condiciones ácidas o básicas.
Introducción del grupo bromobencilo: El grupo bromobencilo se puede introducir mediante una reacción de sustitución nucleofílica, donde un haluro de bromobencilo reacciona con el núcleo de benzofurano en presencia de una base como el carbonato de potasio.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con alcohol isopropílico en presencia de un catalizador como ácido sulfúrico o un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC).
Métodos de producción industrial
La producción industrial del 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El átomo de bromo en el grupo bromobencilo se puede sustituir con otros nucleófilos como aminas o tioles en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Nucleófilos como aminas, tioles y alcoholes en presencia de bases como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3)
Productos principales
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Alcoholes
Sustitución: Derivados del benzofurano sustituidos
Aplicaciones Científicas De Investigación
El 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y la química medicinal.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en las vías metabólicas.
Interacción con receptores: Modulación de la actividad de los receptores en la superficie celular, lo que lleva a cambios en la señalización celular.
Alteración de la expresión génica: Influencia en la expresión de genes involucrados en diversos procesos biológicos.
Comparación Con Compuestos Similares
El 5-((3-bromobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo se puede comparar con otros derivados del benzofurano, como:
5-((3-clorobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que puede resultar en diferente reactividad y actividad biológica.
5-((3-fluorobencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo: Contiene un átomo de flúor, que puede influir en la estabilidad del compuesto y la interacción con las dianas biológicas.
5-((3-metilbencil)oxi)-2-metil-1-benzofuran-3-carboxilato de isopropilo: Presenta un grupo metilo, que puede afectar la hidrofobicidad y la solubilidad del compuesto.
Propiedades
Fórmula molecular |
C20H19BrO4 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
propan-2-yl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-18-8-7-16(10-17(18)19)23-11-14-5-4-6-15(21)9-14/h4-10,12H,11H2,1-3H3 |
Clave InChI |
NTQIJQYFXAEIHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050692.png)
![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)






![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)
